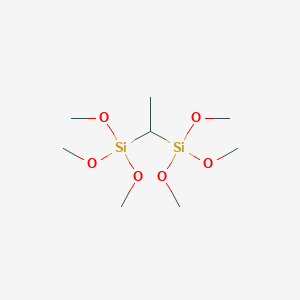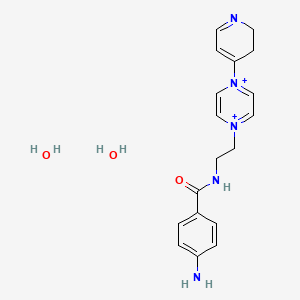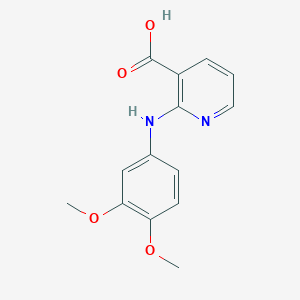
3,5,5-Trimethylhept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5-Trimethylhept-3-ene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. The compound is also known by other names such as 3-heptene, 3,5,5-trimethyl- .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkylation processes . These processes utilize continuous flow reactors and advanced separation techniques to maximize efficiency and minimize waste. The use of heterogeneous catalysts is also common to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3,5,5-Trimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are often used.
Substitution: Halogenation reactions can be carried out using or under controlled conditions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of .
科学的研究の応用
3,5,5-Trimethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its potential and interactions with various biomolecules.
Medicine: Investigated for its potential and as a precursor in the synthesis of .
Industry: Utilized in the production of and as an in the manufacture of and .
作用機序
The mechanism of action of 3,5,5-Trimethylhept-3-ene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate various biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,3,5-Trimethyl-4-heptene
- 2,3,5-Trimethylhept-3-ene
Comparison
Compared to its similar compounds, 3,5,5-Trimethylhept-3-ene is unique in its structural configuration and reactivity . The position of the double bond and the arrangement of the methyl groups confer distinct chemical properties and reactivity patterns . This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
特性
CAS番号 |
2050-82-0 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
(E)-3,5,5-trimethylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+ |
InChIキー |
LREOTMWEDRBPMG-CMDGGOBGSA-N |
異性体SMILES |
CC/C(=C/C(C)(C)CC)/C |
正規SMILES |
CCC(=CC(C)(C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


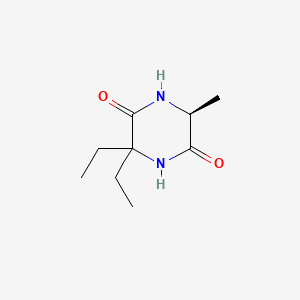
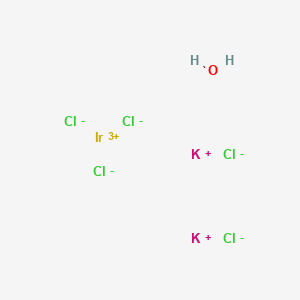
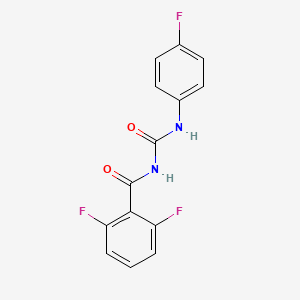
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
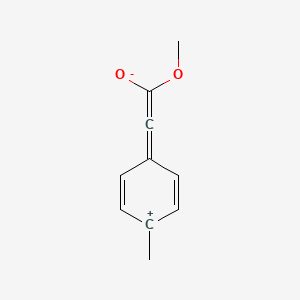

![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
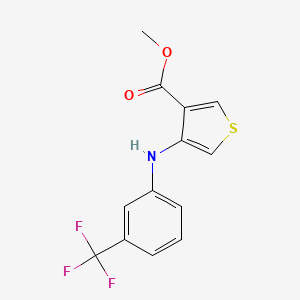
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)

![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
